
Spectroscopic Profile of Dimethyl (2-
oxopropyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Dimethyl (2-

oxopropyl)phosphonate

Cat. No.: B104374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Dimethyl (2-oxopropyl)phosphonate (CAS No: 4202-14-6), a versatile reagent in organic

synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols

and visual representations of key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Dimethyl (2-oxopropyl)phosphonate.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

3.799 d 11.2 (JP-H) 6H, 2 x -OCH3

3.124 d 22.7 (JP-H) 2H, -CH2-

2.325 s - 3H, -C(O)CH3

Solvent: CDCl3
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Table 2: 13C NMR Spectroscopic Data (Predicted and
Comparative)
While a definitive, published 13C NMR spectrum with explicit peak assignments for Dimethyl
(2-oxopropyl)phosphonate was not found in the immediate search, data for the closely

related Dimethyl (1-diazo-2-oxopropyl)phosphonate shows signals at 189.8 (C=O), 53.6, 53.5 (-

OCH3), and 27.1 (-CH3) ppm[1]. Based on the structure of Dimethyl (2-
oxopropyl)phosphonate, the following assignments are predicted:

Chemical Shift (δ) ppm (Predicted) Assignment

~200 C=O

~53 -OCH3

~38 (doublet) -CH2-

~30 -C(O)CH3

Table 3: 31P NMR Spectroscopic Data
A definitive 31P NMR chemical shift for Dimethyl (2-oxopropyl)phosphonate was not

explicitly found in the searched literature. However, for the related compound, Diethyl (1-diazo-

2-oxopropyl)phosphonate, a 31P NMR chemical shift of 11.02 ppm has been reported[2]. The

chemical shift for the title compound is expected to be in a similar region.

Table 4: Infrared (IR) Spectroscopy Peak List
The following characteristic absorption bands are observed in the IR spectrum of Dimethyl (2-
oxopropyl)phosphonate:

Wavenumber (cm-1) Intensity Assignment

~1715 Strong C=O (Ketone) stretching

~1250 Strong P=O stretching

~1030 Strong P-O-C stretching

~2950 Medium C-H (aliphatic) stretching
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Table 5: Mass Spectrometry (MS) Data
The mass spectrum of Dimethyl (2-oxopropyl)phosphonate is characterized by the following

major fragments:

m/z Relative Intensity Proposed Fragment

166 Moderate [M]+ (Molecular Ion)

124 High [M - C2H2O]+

109 High [P(O)(OCH3)2]+

94 High [M - C2H2O - OCH3 - H]+

79 Moderate [P(O)(OH)2]+

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Dimethyl (2-oxopropyl)phosphonate is prepared in an appropriate deuterated

solvent, typically chloroform-d (CDCl3), at a concentration of approximately 5-10 mg/mL. The

solution is transferred to a 5 mm NMR tube.

1H NMR: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or

higher. A sufficient number of scans are acquired to achieve an adequate signal-to-noise

ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard (0.00 ppm).

13C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 MHz

or higher. Proton decoupling is employed to simplify the spectrum. Chemical shifts are

referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).

31P NMR: Spectra are recorded on a spectrometer equipped with a phosphorus probe,

typically at a frequency of 121 MHz or higher. Chemical shifts are reported in ppm relative to
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an external standard of 85% phosphoric acid (0.00 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of neat Dimethyl (2-oxopropyl)phosphonate, which is a liquid at room

temperature, is typically recorded using one of the following methods:

Neat (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to

create a thin film.

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the

ATR crystal (e.g., diamond or zinc selenide).

The spectrum is recorded over the range of 4000-400 cm-1. A background spectrum of the

empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source.

A dilute solution of Dimethyl (2-oxopropyl)phosphonate in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the

solvent and any impurities on a suitable capillary column (e.g., a non-polar or medium-polarity

column). The eluting compound enters the mass spectrometer, where it is ionized by a 70 eV

electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., a quadrupole).

Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic

analysis of Dimethyl (2-oxopropyl)phosphonate.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
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Key Fragmentation Pathways of Dimethyl (2-oxopropyl)phosphonate

[C5H11O4P]+•
m/z = 166
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- C3H5O

[C2H4O2P]+
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- OCH3 - H

[H4O3P]+
m/z = 79

- 2CH2
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Caption: A diagram showing the major fragmentation pathways in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. orgsyn.org [orgsyn.org]

To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl (2-
oxopropyl)phosphonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104374#spectroscopic-data-nmr-ir-ms-for-dimethyl-
2-oxopropyl-phosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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